iMDK

Descripción general

Descripción

Aplicaciones Científicas De Investigación

iMDK tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound se utiliza para estudiar la inhibición de la expresión de midkina (MDK) en células cancerosas.

Estudios de transducción de señales: This compound se utiliza para investigar la vía de señalización PI 3-K, que es crucial en el crecimiento, proliferación y supervivencia celular.

Desarrollo de fármacos: This compound sirve como un compuesto principal en el desarrollo de nuevos agentes terapéuticos dirigidos a MDK y vías relacionadas.

Mecanismo De Acción

iMDK ejerce sus efectos inhibiendo la expresión de midkina (MDK), un factor de crecimiento de unión a heparina que se expresa altamente en muchos tumores malignos. Al inhibir MDK, this compound interrumpe la vía de señalización PI 3-K, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Los objetivos moleculares de this compound incluyen la enzima PI 3-K y los efectores posteriores como AKT .

Análisis Bioquímico

Biochemical Properties

iMDK plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it suppresses the endogenous expression of MDK but not that of other growth factors such as PTN or VEGF . It inhibits the PI3K pathway and induces apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of MDK-positive H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . It does not reduce the cell viability of MDK-negative A549 lung adenocarcinoma cells or normal human lung fibroblast (NHLF) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to MDK, inhibiting its function and subsequently suppressing the PI3K pathway . This leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its stability and continue to suppress the growth of MDK-positive cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Systemic administration of this compound significantly inhibited tumor growth in a xenograft mouse model .

Metabolic Pathways

This compound is involved in the PI3K pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of MDK can lead to changes in metabolic flux or metabolite levels .

Transport and Distribution

Its ability to selectively inhibit MDK-positive cells suggests that it may interact with specific transporters or binding proteins .

Subcellular Localization

Given its ability to inhibit the PI3K pathway, it is likely that it localizes to areas of the cell where this pathway is active .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

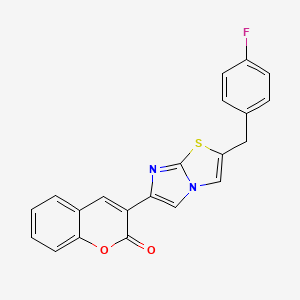

La síntesis de iMDK implica la formación de un sistema de anillo de imidazo[2,1-b]tiazol, que luego se acopla con una parte de benzopiranona. Los pasos clave en la ruta sintética incluyen:

Formación del anillo de imidazo[2,1-b]tiazol: Esto implica la reacción de 4-fluorobencilamina con una tioamida en condiciones ácidas para formar el núcleo de imidazo[2,1-b]tiazol.

Acoplamiento con benzopiranona: El intermedio de imidazo[2,1-b]tiazol luego se acopla con un derivado de benzopiranona a través de una reacción de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de equipos de síntesis automatizados, cromatografía líquida de alto rendimiento (HPLC) para purificación y medidas estrictas de control de calidad para garantizar la consistencia en el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

iMDK experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de PI 3-K: Compuestos como LY294002 y Wortmannin también inhiben la vía PI 3-K pero pueden tener diferentes perfiles de selectividad y potencia en comparación con iMDK.

Inhibidores de midkina: Otros inhibidores de midkina incluyen compuestos como MK-2206 y BMS-754807, que se dirigen a diferentes aspectos de la vía de señalización de midkina.

Unicidad de this compound

This compound es único en su doble acción de inhibir tanto la expresión de midkina como la vía de señalización PI 3-K. Esta doble inhibición lo hace particularmente efectivo para atacar las células cancerosas que expresan MDK mientras se preservan las células normales. Además, se ha demostrado que this compound funciona sinérgicamente con los inhibidores de MEK, lo que mejora su potencial terapéutico .

Propiedades

IUPAC Name |

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKQTWYILKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

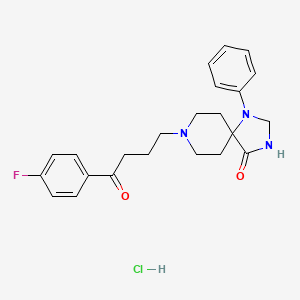

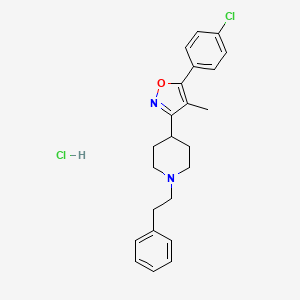

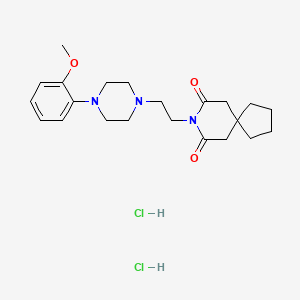

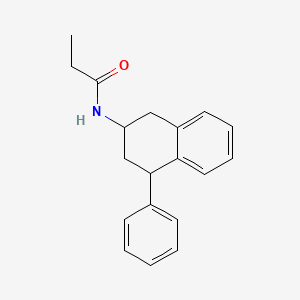

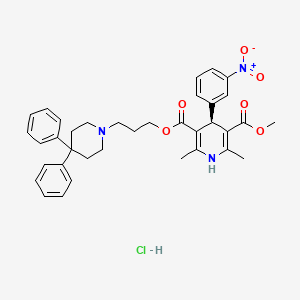

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)